

understanding the structure-activity relationship of ML192

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An In-Depth Technical Guide to the Structure-Activity Relationship of **ML192**, a GPR55 Antagonist

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of **ML192**, a selective antagonist of the G protein-coupled receptor 55 (GPR55). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular interactions governing the antagonism of GPR55.

Introduction

GPR55 is a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including pain, inflammation, and cancer.[1][2] The discovery of selective ligands for GPR55 is crucial for elucidating its biological functions and for the development of novel therapeutics. **ML192** emerged from a high-throughput screening campaign as a potent and selective antagonist of GPR55.[3] This document details the SAR of **ML192** and its analogs, providing insights into the chemical features essential for its antagonist activity.

Structure-Activity Relationship of ML192 and its Analogs

The core of **ML192** is a thienopyrimidine scaffold.[1][2] Systematic modifications of this scaffold have led to the identification of key structural features that influence its potency as a GPR55 antagonist. The SAR data for **ML192** and a series of its analogs are summarized in the table



below. The activity of these compounds was primarily assessed using a β -arrestin recruitment assay, which measures the functional consequence of receptor activation.[1][2]

Compound	R1	R2	R3	GPR55 Antagonist IC50 (μΜ) [β- arrestin assay]
ML192	Н	Н	2-furancarbonyl	0.70
20	Н	Н	Н	1.3
24	Н	СНЗ	2-furancarbonyl	0.4
25	Н	СНЗ	Н	0.7
ML191	-	-	-	1.08
ML193	-	-	-	0.22

Data sourced from multiple studies.[1][2][3]

The data reveals several important SAR trends:

- The Thienopyrimidine Core: The unsubstituted thienopyrimidine scaffold (Compound 20)
 itself exhibits antagonist activity, indicating it is a key pharmacophore.[2]
- Substitution at R2: The introduction of a dimethyl group at the R2 position (Compound 24)
 resulted in a significant increase in potency compared to ML192.[2] This suggests that this
 position can accommodate bulky substituents, potentially leading to enhanced hydrophobic
 interactions within the binding pocket.[2]
- The R3 Group: The 2-furancarbonylpiperazinyl moiety at the R3 position of ML192 is a critical determinant of its high potency.

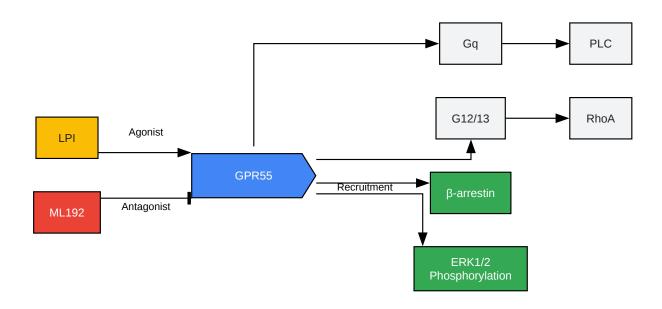
GPR55 Signaling and Assay Workflow

GPR55 activation by its endogenous ligand, L- α -lysophosphatidylinositol (LPI), initiates several downstream signaling cascades.[1][3] One of the primary pathways involves the recruitment of



β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate its own signaling events. Another important pathway is the activation of the MAPK/ERK signaling cascade.[1] The antagonist activity of **ML192** and its analogs is typically quantified by their ability to inhibit these agonist-induced signaling events.

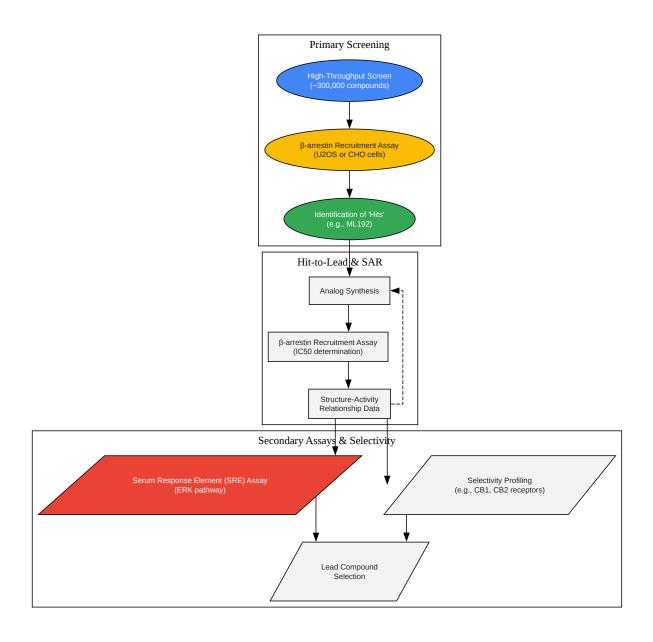
Below are diagrams illustrating the GPR55 signaling pathway and a typical experimental workflow for identifying GPR55 antagonists.



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GPR55 Signaling Pathway





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Experimental Workflow for ML192 Discovery and SAR



Experimental Protocols β-Arrestin Recruitment Assay

The antagonist activity of **ML192** and its analogs was primarily determined using a β-arrestin recruitment assay in Chinese Hamster Ovary (CHO) or U2OS cells stably overexpressing human GPR55.[1][2][3]

Methodology:

- Cell Culture: CHO or U2OS cells co-expressing GPR55 and a β -arrestin-GFP fusion protein are cultured in appropriate media.
- Compound Treatment: Cells are pre-incubated with varying concentrations of the test compounds (e.g., ML192 analogs) for a specified period.
- Agonist Stimulation: The GPR55 agonist, L-α-lysophosphatidylinositol (LPI), is added to the cells at a concentration corresponding to its EC50 or EC80 to induce receptor activation.
- Imaging and Analysis: Following agonist stimulation, the translocation of β-arrestin-GFP from the cytoplasm to the cell membrane (co-localizing with GPR55) is visualized and quantified using high-content imaging or a fluorescent plate reader.
- Data Analysis: The inhibition of LPI-induced β-arrestin recruitment by the test compounds is used to calculate their IC50 values.

Serum Response Element (SRE) Assay

To confirm the antagonist activity in a G protein-dependent signaling pathway, a Serum Response Element (SRE) assay is employed. This assay measures the activation of the MAPK/ERK signaling pathway.[1]

Methodology:

• Cell Line: Cells expressing GPR55 are transiently or stably transfected with a reporter plasmid containing the SRE promoter upstream of a luciferase gene.



- Compound and Agonist Treatment: Cells are treated with the test compounds in the presence or absence of the GPR55 agonist LPI.
- Luciferase Measurement: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
- Data Analysis: The ability of the test compounds to inhibit LPI-induced luciferase expression is determined, and IC50 values are calculated.

Conclusion

The thienopyrimidine scaffold of **ML192** represents a valuable starting point for the design of potent and selective GPR55 antagonists. The structure-activity relationship studies have highlighted the importance of substitutions at the R2 and R3 positions of the thienopyrimidine core for achieving high antagonist potency. Further exploration of these positions, guided by the insights presented in this guide, may lead to the development of even more potent and drug-like GPR55 antagonists with therapeutic potential.

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